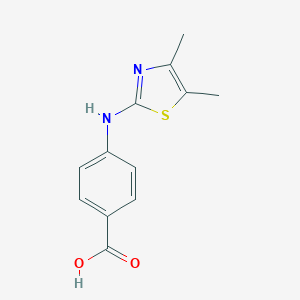

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-8(2)17-12(13-7)14-10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHWGCUWEBQIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359285 | |

| Record name | 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100142-85-6 | |

| Record name | 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The document details a robust and reproducible synthetic protocol, grounded in established chemical principles. Furthermore, it outlines a comprehensive analytical workflow for the unambiguous structural elucidation and purity assessment of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both practical experimental procedures and the underlying scientific rationale.

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. Thiazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The specific compound of interest, this compound, incorporates this key thiazole unit linked to a benzoic acid moiety, suggesting potential applications as a modulator of biological targets where such pharmacophoric features are recognized.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic approach. The key disconnection lies at the amine linkage between the thiazole and the phenyl ring. This leads to two primary starting materials: 2-amino-4,5-dimethylthiazole and a suitable 4-halobenzoic acid derivative.

The forward synthesis, therefore, involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form the crucial C-N bond. For the purposes of this guide, a classical and cost-effective approach utilizing a modified Ullmann condensation is presented. This method is chosen for its reliability and scalability.

Detailed Synthetic Protocol

The synthesis of this compound is a multi-step process that begins with the synthesis of the key intermediate, 2-amino-4,5-dimethylthiazole.

Synthesis of 2-Amino-4,5-dimethylthiazole

The Hantzsch thiazole synthesis provides a direct and efficient route to 2-aminothiazole derivatives.[1] This reaction involves the condensation of a thiourea with an α-haloketone.

-

Reaction Scheme:

-

3-Chloro-2-butanone + Thiourea → 2-Amino-4,5-dimethylthiazole hydrochloride

-

-

Step-by-Step Procedure:

-

In a well-ventilated fume hood, dissolve thiourea (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, add 3-chloro-2-butanone (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product, 2-amino-4,5-dimethylthiazole hydrochloride, by vacuum filtration and wash with cold ethanol.

-

The hydrochloride salt can be neutralized by dissolving it in water and adding a base such as sodium bicarbonate until the pH is approximately 8. The free base can then be extracted with an organic solvent like ethyl acetate.

-

Synthesis of this compound

The final step involves the coupling of 2-amino-4,5-dimethylthiazole with 4-fluorobenzoic acid via a nucleophilic aromatic substitution reaction.

-

Reaction Scheme:

-

2-Amino-4,5-dimethylthiazole + 4-Fluorobenzoic acid → this compound

-

-

Step-by-Step Procedure:

-

In a round-bottom flask, combine 2-amino-4,5-dimethylthiazole (1.0 equivalent), 4-fluorobenzoic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents) in a suitable high-boiling polar aprotic solvent such as dimethylformamide (DMF).

-

Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

-

Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to a pH of 3-4 to precipitate the product.

-

Collect the crude product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Comprehensive Characterization

Unambiguous characterization of the synthesized this compound is paramount to confirm its identity, purity, and structural integrity. A multi-technique approach is essential.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid moiety, the methyl groups on the thiazole ring, and the amine proton. The aromatic protons will likely appear as two doublets in the downfield region (typically 7-8.5 ppm). The two methyl groups on the thiazole ring may appear as singlets in the upfield region (around 2-2.5 ppm). The amine proton (N-H) will likely be a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the carboxylic acid (typically >165 ppm), the aromatic carbons, and the carbons of the thiazole ring, including the two methyl carbons.

4.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected [M+H]⁺ or [M-H]⁻ ion should be observed. The loss of carbon dioxide from deprotonated benzoic acid derivatives is a common fragmentation pathway observed in mass spectrometry.[3]

4.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

Expected Absorptions:

-

A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

-

An N-H stretch from the secondary amine (around 3300-3500 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹).

-

C=N and C=C stretching vibrations from the thiazole and benzene rings (in the 1450-1650 cm⁻¹ region).

-

Chromatographic and Physical Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the final compound. A reversed-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) should be developed to demonstrate the presence of a single major peak, indicating high purity.

4.2.2. Melting Point Determination

The melting point is a fundamental physical property that can be used as an indicator of purity. A sharp melting point range suggests a pure compound.

Table 1: Summary of Expected Analytical Data

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, two methyl groups, and an amine proton. |

| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, and thiazole ring carbons. |

| HRMS | Accurate mass corresponding to the molecular formula C₁₂H₁₂N₂O₂S. |

| IR Spectroscopy | Characteristic absorptions for O-H, N-H, and C=O functional groups. |

| HPLC | A single major peak indicating high purity. |

| Melting Point | A sharp and defined melting range. |

Diagram of the Characterization Workflow:

Caption: Workflow for the comprehensive characterization of the target compound.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures, researchers can reliably produce and validate this compound of interest. The emphasis on both the practical steps and the underlying scientific principles is intended to empower scientists in their research and development endeavors within the field of medicinal chemistry. The multifaceted characterization workflow ensures a high degree of confidence in the identity and purity of the final product, which is a critical prerequisite for any subsequent biological evaluation.

References

-

Patel, N. A., Surti, S. C., Patel, R. G., & Patel, M. P. (2008). Synthesis, Characterization, and Biological Activity of Some New Benzoic Acid and Thiazoloacridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(9), 2249-2258. [Link]

-

Lather, V., & Gupta, A. (2018). Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Computational Biology and Chemistry, 74, 134-143. [Link]

-

Al-Ghorbani, M., & Al-Salahi, R. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]

-

Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303. [Link]

- Zasloff, M. (2002). Antimicrobial peptides of multicellular organisms.

-

Chhonker, Y. S., Veerasamy, R., & Sharma, P. C. (2009). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 83-92. [Link]

-

Kapoor, A., Kumar, R., & Singh, P. (2016). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 8(12), 57-67. [Link]

-

Song, M., Liu, Y., & Liu, Z. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8893. [Link]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 2-aminothiazole derivative. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be a key structural component in a wide array of biologically active compounds.[1] Similarly, the aminobenzoic acid fragment is a common pharmacophore. The combination of these two structural motifs in this compound suggests its potential as a valuable building block in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a plausible synthetic route, and an exploration of its potential biological significance based on the activities of structurally related molecules.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 100142-85-6 | [2][3] |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [2][3] |

| Molecular Weight | 248.30 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | 325-326 °C | [3] |

| Boiling Point | 446.5 ± 47.0 °C (Predicted) | [3] |

| pKa | 4.02 ± 0.10 (Predicted) | |

| Solubility | Information not available. Expected to be soluble in polar organic solvents like DMSO and DMF. |

Spectroscopic and Analytical Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the two methyl groups on the thiazole ring, aromatic protons on the benzoic acid ring, the amine proton, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring, the benzoic acid ring, the two methyl groups, and the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C=C and C-N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (248.30 g/mol ). |

Synthesis of this compound

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Proposed)

This protocol is a suggested starting point for the synthesis of this compound and would require optimization.

Materials:

-

2-Amino-4,5-dimethylthiazole

-

4-Bromobenzoic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-amino-4,5-dimethylthiazole (1.0 eq), 4-bromobenzoic acid (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to reflux (approximately 101 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 4-bromobenzoic acid.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

The crude product may be further purified by recrystallization or column chromatography.

Potential Biological Activity and Applications

While there is no specific data on the biological activity of this compound, the structural motifs present in the molecule are associated with a range of pharmacological effects.

-

Anticancer Activity: Many 2-aminothiazole derivatives have been investigated as potent anticancer agents. For instance, the drug Dasatinib, which contains a 2-aminothiazole core, is a kinase inhibitor used to treat certain types of cancer. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for evaluating the cytotoxic effects of compounds on cancer cell lines, and various thiazole derivatives have been assessed using this method.[1]

-

Antimicrobial Activity: Thiazole-containing compounds have also shown promise as antimicrobial agents, exhibiting activity against a variety of bacteria and fungi.

-

Kinase Inhibition: The 2-aminothiazole scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. Given that numerous protein kinases are implicated in diseases such as cancer and inflammation, this compound could serve as a starting point for the design of novel kinase inhibitors.

The presence of the carboxylic acid group on the phenyl ring provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the functional groups present, the following general safety precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and amines.

-

First Aid:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention if you feel unwell.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug discovery due to its combination of the biologically relevant 2-aminothiazole and benzoic acid scaffolds. While detailed experimental data is currently limited, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a discussion of its potential applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Kim, Y., et al. (2005). Phenylamino-pyrimidine derivatives. U.S.

- Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-132). John Wiley & Sons, Inc.

Sources

A Technical Guide to the Putative Mechanism of Action of 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid as a Tyrosine Kinase Inhibitor

Executive Summary: 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid belongs to a class of 2-aminothiazole derivatives, a scaffold known to be a cornerstone in the development of biologically active molecules, particularly in oncology.[1][2] While direct experimental data on this specific compound is sparse, its structural motifs—a 2-aminothiazole core linked to a benzoic acid moiety—are features present in numerous compounds designed as protein kinase inhibitors. This guide posits a hypothesized mechanism of action for this compound as an inhibitor of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). This hypothesis is based on the well-documented role of similar 2-aminothiazole derivatives in anticancer drug discovery.[3][4] We will delineate this putative mechanism, from target engagement at the cellular level to the downstream consequences on signaling pathways, and provide detailed, field-proven experimental protocols to systematically test this hypothesis.

Introduction to the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] Its utility as a pharmacophore is attributed to its rigid, planar structure and its ability to act as a bioisostere for other aromatic rings, while also serving as a versatile scaffold for chemical modification. In the context of oncology, the 2-aminothiazole nucleus is a key component of several approved and investigational drugs that function by inhibiting critical enzymes involved in cancer cell proliferation and survival.[4] The linkage of this scaffold to a benzoic acid derivative, as seen in this compound, provides functional groups that can form key hydrogen bonds and other interactions within the ATP-binding pocket of protein kinases.

Hypothesized Mechanism of Action: Inhibition of the EGFR Signaling Pathway

We propose that this compound functions as a competitive inhibitor of ATP at the catalytic domain of a receptor tyrosine kinase, such as EGFR. This hypothesis is predicated on structure-activity relationships observed in similar heterocyclic compounds.[3]

2.1 Molecular Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation. This initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of numerous cancers, making it a prime therapeutic target.

2.2 Putative Signaling Cascade Interruption

The proposed mechanism involves the compound docking into the ATP-binding site of the EGFR kinase domain. The aminothiazole and benzoic acid components would form critical hydrogen bonds with hinge region residues (e.g., methionine) and other key amino acids, preventing ATP from binding. This abrogation of autophosphorylation would halt the downstream signaling cascade, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to cell cycle arrest and induction of apoptosis in EGFR-dependent cancer cells.

Experimental Validation Framework

To rigorously test this hypothesis, a multi-step experimental approach is necessary. This framework is designed as a self-validating system, where each step provides the logical foundation for the next.

3.1 Step 1: In Vitro Kinase Inhibition Assay

-

Objective: To determine if the compound directly inhibits the enzymatic activity of the EGFR tyrosine kinase.

-

Causality: This is the most direct test of the primary hypothesis. A positive result (i.e., low IC50 value) is required to justify proceeding to cell-based assays. The assay measures the phosphorylation of a substrate peptide by the isolated kinase domain.

-

Protocol: ADP-Glo™ Kinase Assay (Promega)

-

Reagent Preparation: Reconstitute recombinant human EGFR kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP to desired concentrations in kinase reaction buffer.

-

Compound Dilution: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute into the reaction buffer.

-

Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution, 10 µL of the kinase/substrate mix, and initiate the reaction by adding 10 µL of ATP solution. Include "no enzyme" and "no compound" (vehicle) controls.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion & ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

-

Luminescence Reading: Measure luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Parameter | Description | Expected Outcome for Active Compound |

| IC50 | Concentration for 50% inhibition | < 10 µM |

| Dose-Response | Sigmoidal curve | Clear concentration-dependent inhibition |

3.2 Step 2: Cellular Target Engagement & Pathway Modulation

-

Objective: To confirm that the compound inhibits EGFR phosphorylation in a cellular context and affects its immediate downstream signaling proteins.

-

Causality: This step validates that the compound can penetrate the cell membrane and engage its target in a complex biological environment. Observing a reduction in phosphorylated EGFR (p-EGFR) and downstream effectors like p-AKT and p-ERK provides strong evidence for on-target activity.

-

Protocol: Western Blot Analysis

-

Cell Culture & Treatment: Seed A549 cells (a human lung adenocarcinoma line with high EGFR expression) in 6-well plates. Once 70-80% confluent, serum-starve the cells for 12-24 hours to reduce basal kinase activity.

-

Compound Incubation: Treat cells with varying concentrations of the compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

-

Ligand Stimulation: Stimulate the cells with 100 ng/mL of human EGF for 15 minutes to induce EGFR phosphorylation. A non-stimulated control group should be included.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH).

-

Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

-

Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to their respective total protein levels.

-

3.3 Step 3: Cellular Viability and Apoptosis Assays

-

Objective: To determine if the observed target inhibition translates into a functional anti-proliferative or pro-apoptotic effect.

-

Causality: This final step connects the molecular mechanism to a relevant cancer phenotype. A successful therapeutic agent must not only inhibit its target but also cause cancer cell death or halt its growth.

-

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. The MTT reagent is reduced by metabolically active cells to form a purple formazan product.[6]

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

This guide outlines a hypothesized mechanism for this compound as an EGFR inhibitor and provides a robust, logical framework for its experimental validation. The 2-aminothiazole scaffold is a proven pharmacophore for kinase inhibition. If the proposed experiments yield positive results—demonstrating direct enzyme inhibition, on-target pathway modulation in cells, and consequent anti-proliferative activity—this compound could represent a valuable lead for the development of novel anticancer agents. Subsequent studies would involve kinase panel screening to assess selectivity, pharmacokinetic profiling to evaluate drug-like properties, and in vivo studies in xenograft models to determine therapeutic efficacy.

References

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 2-Amino-5-methylthiazole and 2-aminothiazole Derivatives.

- Khalifa, M. E. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.

-

MDPI. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[1][7]imidazo[2,1-b]thiazole Derivatives as Potent EGFR Inhibitors. Molecules, 24(4), 733.

- Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86, 1348–1354.

- MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(10), 2889.

- Liu, Z., et al. (2013). Development of 2-aminothiazole derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 64, 468-475.

- El-Serwy, W. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2230893, 4-{[4'-Methyl-2'-(propanoylamino)-4,5'-bi-1,3-thiazol-2-yl]amino}benzoic acid. Retrieved from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid: A Technical Guide to its Function as a Protein Kinase CK2 Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein Kinase CK2, a constitutively active serine/threonine kinase, is a pivotal regulator of numerous cellular processes, and its dysregulation is implicated in a variety of human diseases, most notably cancer.[1][2] This has positioned CK2 as a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of 4-(4,5-dimethylthiazol-2-ylamino)benzoic acid, a member of the 2-aminothiazole class of compounds investigated for their potential to inhibit CK2. We will delve into the critical role of CK2 in cellular signaling, the mechanism of its inhibition, and provide detailed, field-proven protocols for the experimental validation of inhibitors like this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit CK2 inhibition.

The Central Role of Protein Kinase CK2 in Cellular Homeostasis and Disease

Protein Kinase CK2 is a ubiquitous and highly conserved enzyme that phosphorylates a vast number of substrates, making it a master regulator of cellular function.[2][3] Unlike many other kinases, CK2 is typically constitutively active, composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[4][5] This constant activity underscores its fundamental role in maintaining cellular processes such as cell cycle progression, DNA repair, protein stability, and apoptosis suppression.[1][6]

The pervasive influence of CK2 extends to its significant involvement in the pathogenesis of various diseases. Elevated CK2 expression and activity are frequently observed in a wide range of solid and hematological cancers, where it promotes tumor growth, proliferation, and resistance to therapy.[4][6] Its role as a cancer driver has made it an attractive target for the development of anti-neoplastic drugs.[7]

CK2's Modulation of Oncogenic Signaling Pathways

CK2 exerts its pro-survival and pro-proliferative effects by phosphorylating key components of major signaling networks.[6] Understanding these pathways is crucial for contextualizing the effects of CK2 inhibitors.

-

PI3K/Akt/mTOR Pathway: CK2 positively regulates this critical survival pathway at multiple levels. It can directly phosphorylate Akt at serine 129, which promotes its catalytic activity.[2][4] Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, a negative regulator of the PI3K pathway.[2][6]

-

NF-κB Pathway: This pathway is a cornerstone of inflammatory responses and cell survival. CK2 promotes NF-κB activation by enhancing the degradation of its inhibitor, IκB, and by directly phosphorylating the p65 subunit, which increases its DNA binding and transcriptional activity.[4][8]

-

JAK/STAT Pathway: CK2 can potentiate the activation of JAKs and STATs (specifically STAT3), amplifying cytokine signaling that is often dysregulated in cancer and inflammatory conditions.[2][4][8]

-

Wnt/β-catenin Pathway: CK2 is known to regulate this pathway at several points, including the stabilization and nuclear translocation of β-catenin, a key event in Wnt-mediated gene transcription.[2][6]

The diagram below illustrates the central role of CK2 in these critical oncogenic pathways.

Caption: CK2 enhances pro-survival signaling through multiple pathways.

This compound: A Profile

This compound belongs to a class of 2-aminothiazole derivatives. While specific kinetic data for this compound is not extensively published, the broader family of 4-(thiazol-5-yl)benzoic acid derivatives has been shown to contain potent, ATP-competitive inhibitors of CK2.[9][10] For instance, related pyridine and pyridazine-carboxylic acid derivatives exhibit IC50 values in the low nanomolar range against CK2α and CK2α'.[10]

Other research has identified the 4-(4-phenylthiazol-2-ylamino) benzoic acid scaffold as the basis for a novel class of allosteric modulators of CK2.[7][11][12] These compounds bind to a pocket outside the ATP-binding site, inducing an inactive conformation of the kinase.[12] This dual potential for targeting either the ATP site or an allosteric site within the thiazole scaffold highlights the versatility of this chemical class.

Mechanism of Action: ATP-Competitive vs. Allosteric Inhibition

The precise mechanism of this compound would need to be determined experimentally.

-

ATP-Competitive: These inhibitors bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. This is the most common mechanism for kinase inhibitors.[7]

-

Allosteric: These inhibitors bind to a different site on the kinase, causing a conformational change that reduces its catalytic activity.[7][12] Allosteric inhibitors can offer higher selectivity, as allosteric sites are often less conserved across the kinome than the highly conserved ATP-binding pocket.[7]

Experimental Validation: A Step-by-Step Guide

Validating the activity and mechanism of a CK2 inhibitor requires a multi-faceted approach, moving from in vitro biochemical assays to cell-based models to confirm target engagement and downstream functional effects.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency of the compound (e.g., IC50) against purified CK2 enzyme.

Principle: This assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by CK2. The inhibitor's effect is quantified by measuring the reduction in substrate phosphorylation. A common method involves a radiometric assay using radiolabeled ATP.

Detailed Protocol:

-

Reagent Preparation:

-

Kinase Buffer (10X): 200 mM Tris-HCl (pH 7.5), 1 M NaCl, 100 mM MgCl₂, 10 mM DTT. Store at 4°C.

-

CK2 Enzyme: Recombinant human CK2 holoenzyme (α2β2). Dilute in 1X Kinase Buffer to the desired working concentration (e.g., 20 ng/reaction).

-

Substrate Peptide: A specific CK2 substrate peptide (e.g., RRRADDSDDDDD). Prepare a stock solution (e.g., 5 mM) in water and dilute in 1X Kinase Buffer to a working concentration (e.g., 200 µM).

-

ATP Mix: Prepare a solution of "cold" ATP and [γ-³²P]ATP in 1X Kinase Buffer. The final concentration in the reaction should be below the Km for ATP (e.g., 10-50 µM) to ensure competitive inhibitors are effective.

-

Inhibitor: Dissolve this compound in 100% DMSO to make a high-concentration stock (e.g., 10 mM). Create serial dilutions in 1X Kinase Buffer/DMSO.

-

Stop Solution: 75 mM phosphoric acid.

-

-

Assay Procedure:

-

Set up reactions in a 96-well plate on ice. Add components in the following order:

-

25 µL of 1X Kinase Buffer (or inhibitor at various concentrations).

-

10 µL of diluted CK2 enzyme.

-

5 µL of substrate peptide.

-

-

Pre-incubate the plate for 10 minutes at 30°C.

-

Initiate the reaction by adding 10 µL of the ATP mix to all wells.

-

Incubate for 20-30 minutes at 30°C.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

-

Detection:

-

Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper three times for 5 minutes each in 0.75% phosphoric acid.

-

Wash once with acetone and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: A typical workflow for determining inhibitor potency in vitro.

Cellular Target Engagement: Western Blot Analysis

Objective: To confirm that the inhibitor can enter cells and inhibit CK2 activity, as measured by the phosphorylation status of a known intracellular substrate.

Principle: Akt phosphorylation at Serine 129 (p-Akt S129) is a well-established and specific marker of CK2 activity in cells.[13] A reduction in this signal upon inhibitor treatment indicates target engagement.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-Akt (S129) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

To confirm equal protein loading, strip the membrane and re-probe for total Akt and a loading control like GAPDH or β-actin.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.

-

Functional Cellular Assays

Objective: To assess the downstream consequence of CK2 inhibition on cell viability and proliferation.

Principle: The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[15][16][17]

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Inhibitor Treatment: Treat cells with serial dilutions of the inhibitor (e.g., 0.1 to 100 µM) and a vehicle control.[18]

-

Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C.[13]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[18]

Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[18]

Detailed Protocol:

-

Cell Treatment: Treat cells in a 6-well plate with the inhibitor at 1x and 2x its MTT IC50 value for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using Trypsin-EDTA.

-

Washing: Wash the collected cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate for 15 minutes in the dark at room temperature.[15][18]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.[18]

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V-/PI-): Live cells

-

Lower-Right (Annexin V+/PI-): Early apoptotic cells

-

Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V-/PI+): Necrotic cells

-

An increase in the Annexin V positive populations indicates the induction of apoptosis.[13]

Data Summary

The following table provides a template for summarizing the quantitative data obtained from the experimental validation of this compound or its analogs.

| Assay Type | Target/Cell Line | Parameter | Value (µM) | Reference |

| In Vitro Kinase Assay | Recombinant CK2α | IC50 | Experimental | N/A |

| Cell Viability | 786-O Renal Cancer | IC50 (72h) | Experimental | N/A |

| Cell Viability | Glioblastoma U87 | IC50 (72h) | Experimental | N/A |

| Apoptosis Induction | 786-O Renal Cancer | EC50 | Experimental | N/A |

| Related Compound | Recombinant CK2α | IC50 | 0.014-0.017 | [10] |

| Related Compound | A549 Lung Cancer | CC50 | 1.5-3.3 | [10] |

Synthesis Outline

For instance, one could envision a reaction between 4-aminobenzoic acid (or a protected derivative) and a reagent to form a corresponding thiourea, followed by cyclization with 3-chloro-2-butanone to form the dimethylthiazole ring.

Conclusion and Future Directions

This compound belongs to a promising class of heterocyclic compounds with demonstrated potential for inhibiting Protein Kinase CK2. Its therapeutic promise lies in the central role of CK2 in driving the proliferation and survival of cancer cells. The experimental workflows detailed in this guide provide a robust framework for its characterization, from initial biochemical potency determination to the validation of its cellular mechanism of action.

Future research should focus on obtaining precise kinetic data for this specific molecule, determining its mode of inhibition (ATP-competitive vs. allosteric), and establishing a comprehensive selectivity profile against a broad panel of kinases. Successful in vitro and cell-based validation would pave the way for preclinical in vivo studies to assess its efficacy and safety in relevant cancer models.

References

-

Guerra, B., & Issinger, O. G. (2020). The Immune Regulatory Role of Protein Kinase CK2 and Its Implications for Treatment of Cancer. ResearchGate. [Link]

-

Siddiqui-Jain, A., et al. (2010). Targeting Protein Kinase CK2 Suppresses Prosurvival Signaling Pathways and Growth of Glioblastoma. AACR Journals. [Link]

-

Gray, L. S., & Litchfield, D. W. (2015). Protein Kinase CK2 and Dysregulated Oncogenic Inflammatory Signaling Pathways. SpringerLink. [Link]

-

Ruzzene, M., & Pinna, L. A. (2021). Protein kinase CK2: a potential therapeutic target for diverse human diseases. Signal Transduction and Targeted Therapy. [Link]

-

Reyes-Reyes, E. M., & Litchfield, D. W. (2018). Protein Kinase CK2 in Cancer Energetics. Frontiers in Oncology. [Link]

-

LookChem. (2019). Structure–activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. LookChem. [Link]

-

Kumar, A., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Publishing. [Link]

-

Brehmer, D., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Europe PMC. [Link]

-

Brehmer, D., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. ResearchGate. [Link]

-

Richter, J. F., et al. (2018). Assessment of CK2 kinase activity. CK2 inhibitors efficiently inhibit... ResearchGate. [Link]

-

Le, T. H., et al. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Europe PMC. [Link]

-

Pagano, M. A., et al. (2004). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. PubMed. [Link]

-

Lee, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. [Link]

-

Otava Chemicals. (n.d.). Inhibitor of protein kinase CK2 (NHTP23). Otava Chemicals. [Link]

-

Boff, B., et al. (2024). Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket. PubMed Central. [Link]

-

Zapała, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. PubMed Central. [Link]

-

Hutchinson, I., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. PubMed Central. [Link]

-

Kim, M. J., et al. (2021). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. MDPI. [Link]

-

Chamarthi, N. R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. PubMed. [Link]

-

Himaja, M., et al. (2012). Synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

Anis'kov, A. A., et al. (2018). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]

-

Li, Y., et al. (2019). Design, synthesis, and antifibrosis evaluation of 4-(benzo-[c][1][4][6]thiadiazol-5-yl)-3(5)-(6-methyl- pyridin-2-yl)pyrazole and 3(5)-(6-methylpyridin-2-yl)-4-(thieno-[3,2,-c]pyridin-2-yl)pyrazole derivatives. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchem.org.ua [medchem.org.ua]

- 4. aacrjournals.org [aacrjournals.org]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]

- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein Kinase CK2 and Dysregulated Oncogenic Inflammatory Signaling Pathways | Semantic Scholar [semanticscholar.org]

- 9. Structure–activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 10. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biochemical and Cellular Effects of 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid

Foreword

This technical guide provides a comprehensive overview of the known and inferred biochemical and cellular effects of 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid. While direct experimental data on this specific molecule is limited in publicly available literature, its structural components—a benzoic acid derivative and a substituted thiazole ring—are prevalent in a multitude of biologically active compounds. This guide, therefore, synthesizes data from structurally related molecules to postulate the potential mechanisms of action and biological activities of the title compound. The experimental protocols detailed herein are established methodologies that can be applied to validate these hypotheses. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of novel small molecules.

Introduction to this compound

This compound is a synthetic organic compound featuring a benzoic acid moiety linked to a 4,5-dimethylthiazole group via an amine bridge. The unique combination of these chemical entities suggests a potential for diverse biological activities. Benzoic acid and its derivatives are known to exhibit a range of effects, including antimicrobial and anticancer properties.[1][2] The thiazole ring is a core structure in many pharmacologically active agents, including anticancer and antimicrobial drugs.[3][4] The amalgamation of these two pharmacophores in a single molecule makes this compound a compelling candidate for further investigation in drug discovery.

Postulated Biochemical and Cellular Effects

Based on the activities of structurally analogous compounds, this compound is hypothesized to exhibit the following effects:

Anticancer Activity

Derivatives of both benzoic acid and thiazole have demonstrated significant potential as anticancer agents.[2][3][5] The proposed mechanisms through which this compound may exert anticancer effects include:

-

Histone Deacetylase (HDAC) Inhibition: Certain naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, leading to the suppression of cancer cell growth.[1][6] HDAC inhibitors represent a promising class of anticancer agents that can induce cell cycle arrest and apoptosis.[1]

-

Induction of Apoptosis: Many anticancer compounds, including benzoic acid derivatives, trigger programmed cell death, or apoptosis, in cancer cells.[2][6] This is often mediated through the activation of caspases, such as caspase-3.[1][6]

-

Cell Cycle Arrest: The disruption of the normal cell cycle is a key mechanism of many anticancer drugs. Benzoic acid derivatives have been observed to cause cell cycle arrest, particularly at the G2/M phase.[1]

-

Kinase Inhibition: Thiazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[7] For instance, derivatives of 4-(thiazol-5-yl)benzoic acid have shown potent inhibitory activity against protein kinase CK2.[7]

Antimicrobial Activity

The thiazole and benzothiazole scaffolds are present in numerous compounds with demonstrated antibacterial and antifungal properties.[4][8][9] Therefore, it is plausible that this compound could possess antimicrobial activity. The mechanism of action could involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Potential Mechanisms of Action: A Visual Representation

To illustrate the potential cellular pathways that may be modulated by this compound, the following signaling diagrams are provided. These are based on the known mechanisms of related compounds.

Caption: Workflow for the MTT cell viability assay.

In Vitro HDAC Inhibition Assay

This assay will help determine if the compound directly inhibits HDAC activity.

Principle: A fluorogenic HDAC substrate is deacetylated by HDAC enzymes. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to HDAC activity.

Step-by-Step Methodology:

-

Prepare Reagents: Prepare the HDAC substrate, developer solution, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Reaction Setup: In a 96-well plate, add the HDAC enzyme, the assay buffer, and varying concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding the HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Develop and Read: Stop the reaction by adding the developer solution. Incubate for another 15 minutes at room temperature and then measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound and determine the IC50 value.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

These assays provide insights into the mode of cell death and the effects on cell cycle progression.

Principle:

-

Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes).

-

Cell Cycle: Cells are fixed and stained with a DNA-intercalating dye (e.g., PI). The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining (Apoptosis): Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

-

Staining (Cell Cycle): Fix the cells in cold 70% ethanol. Before analysis, wash the cells and resuspend them in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: For apoptosis, quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis. For the cell cycle, determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise format.

Table 1: Summary of In Vitro Biological Activities

| Assay | Cell Line/Target | IC50 (µM) |

| Cell Viability (MTT) | MCF-7 (Breast Cancer) | [Insert Value] |

| HCT-116 (Colon Cancer) | [Insert Value] | |

| A549 (Lung Cancer) | [Insert Value] | |

| HDAC Inhibition | HeLa Nuclear Extract | [Insert Value] |

| Kinase Inhibition | Protein Kinase CK2 | [Insert Value] |

Conclusion and Future Directions

The structural features of this compound suggest its potential as a biologically active molecule, particularly in the realms of anticancer and antimicrobial research. The proposed experimental workflows provide a robust framework for elucidating its specific biochemical and cellular effects. Future research should focus on validating these hypothesized activities, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. In vivo studies in relevant animal models will be the subsequent critical step in evaluating its therapeutic potential.

References

-

Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Journal of the American College of Nutrition, 36(7), 567-577. [Link]

-

Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC, 5639858. [Link]

-

Yurttas, L., et al. (2014). Benzothiazole derivatives as anticancer agents. PMC, 4027793. [Link]

-

Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354. [Link]

-

Jebastin, J. N. S., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org, 2023051748. [Link]

-

Ono, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]

-

Maccari, R., et al. (2017). Discovery of 4-[(5-arylidene-4-oxothiazolidin-3-yl)methyl]benzoic acid derivatives active as novel potent allosteric inhibitors of protein tyrosine phosphatase 1B: In silico studies and in vitro evaluation as insulinomimetic and anti-inflammatory agents. European Journal of Medicinal Chemistry, 127, 840-858. [Link]

-

Zitko, J., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(21), 5035. [Link]

-

Wu, J., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(1), 1-28. [Link]

-

de la-Torre, V. G., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Molecules, 28(12), 4704. [Link]

-

Kumar, S., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 8(33), 30096-30110. [Link]

-

Mishra, N., et al. (2019). Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes. Journal of Molecular Structure, 1199, 127018. [Link]

-

Himaja, M., et al. (2012). Synthesis of 4-[(4)5- imidazolyl] benzoyl derivatives of amino acids and peptides as potent anthelmintic agents. Journal of Pharmaceutical and Scientific Innovation, 1(5), 45-49. [Link]

-

Tsolaki, E., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 25(17), 3842. [Link]

-

ResearchGate. (2015). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. ResearchGate. [Link]

-

Asadi, M., et al. (2017). 1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 267-277. [Link]

-

Ivasechko, I., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(5), 389-399. [Link]

-

Uliasz, T. F., & Hewett, S. J. (2000). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide cytotoxicity assay. Cancer Detection and Prevention, 24(5), 405-414. [Link]

-

Jin, C., et al. (2019). Design, synthesis, and antifibrosis evaluation of 4-(benzo-[c]t[1][10][11]hiadiazol-5-yl)-3(5)-(6-methyl- pyridin-2-yl)pyrazole and 3(5)-(6-methylpyridin- 2-yl)-4-(thieno-[3,2,-c]pyridin-2-yl)pyrazole derivatives. European Journal of Medicinal Chemistry, 180, 15-27. [Link]

-

Bradshaw, T. D., et al. (2002). Antitumor benzothiazoles. 16. Synthesis and pharmaceutical properties of antitumor 2-(4-aminophenyl)benzothiazole amino acid prodrugs. Journal of Medicinal Chemistry, 45(7), 1477-1484. [Link]

-

Uliasz, T. F., & Hewett, S. J. (2000). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2, 5-diphenyltetrazolium bromide cytotoxicity assay. Cancer Detection and Prevention, 24(5), 405-414. [Link]

-

Atli, O., et al. (1984). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Arzneimittelforschung, 34(7), 789-791. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 641569-97-3 | Product Name : Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Pharmaffiliates. [Link]

Sources

- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound CAS#: 100142-85-6 [chemicalbook.com]

An In-Depth Technical Guide to the In Vitro Evaluation of 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid's Biological Activity

Executive Summary

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide presents a comprehensive framework for the initial in vitro biological evaluation of a specific novel compound, 4-(4,5-Dimethylthiazol-2-ylamino)benzoic acid. Leveraging the well-documented potential of the thiazole scaffold, this document provides a hypothesis-driven, multi-tiered approach to systematically characterize the compound's bioactivity. We will detail field-proven protocols for assessing cytotoxicity against relevant cancer cell lines, methodologies to dissect the underlying mechanisms of action such as apoptosis and cell cycle arrest, and protocols for secondary screening of antimicrobial properties. This whitepaper is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind each experimental choice, ensuring a robust and logically sound evaluation process.

Part 1: Compound Profile and Strategic Rationale

Chemical Identity of the Target Molecule

-

Compound Name: this compound

-

Molecular Formula: C₁₂H₁₂N₂O₂S

-

Structure:

The structure features a 2-aminothiazole core, a known pharmacophore, linked to a benzoic acid moiety. This combination suggests potential for interactions with various biological targets through hydrogen bonding, aromatic stacking, and ionic interactions, making it a compelling candidate for biological screening.

The Thiazole Scaffold: A Foundation of Pharmacological Diversity

The thiazole ring is classified as a "privileged scaffold" in drug discovery. Its presence in natural products like Vitamin B1 (Thiamine) and in a multitude of synthetic drugs underscores its importance.[2][6] Thiazole derivatives have demonstrated a remarkable range of pharmacological activities, with extensive research highlighting their potential as:

-

Anticancer Agents: Inducing apoptosis, cell cycle arrest, and inhibiting tumor growth in various cancer cell lines.[7][8][9]

-

Antimicrobial Agents: Exhibiting activity against a spectrum of bacterial and fungal pathogens.[10][11]

This established history provides a strong rationale for investigating this compound, predicting a high probability of discovering significant biological activity.

A Hypothesis-Driven Evaluation Strategy

Based on the preponderance of evidence in the scientific literature, our primary investigative hypothesis is that This compound possesses antiproliferative activity against human cancer cells.

A secondary hypothesis is that the compound may exhibit broad-spectrum antimicrobial activity.

This guide will first detail the workflow to rigorously test the primary hypothesis before proceeding to the secondary screening phase.

Part 2: Foundational Evaluation: Anticancer Potential

The logical first step in characterizing a novel thiazole derivative is to assess its effect on cancer cell proliferation. This provides a rapid and quantifiable measure of its most probable biological effect.

Overall Workflow for Anticancer Evaluation

The following workflow provides a systematic progression from broad screening to mechanistic investigation.

Caption: Hypothesized intrinsic apoptosis pathway.

Part 3: Secondary Screening: Antimicrobial Activity

Given the known antimicrobial properties of many thiazole-based compounds, a secondary evaluation is warranted. [10]

Protocol 3.1.1: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by turbidity after a defined incubation period.

Step-by-Step Methodology:

-

Microorganism Selection:

-

Select representative bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a sterile 96-well plate, prepare two-fold serial dilutions of the test compound in an appropriate broth (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

-

Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the compound dilutions.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. [13]

-

Data Presentation: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

| This compound | Staphylococcus aureus | Result |

| This compound | Escherichia coli | Result |

| Ciprofloxacin (Positive Control) | Staphylococcus aureus | Result |

| Ciprofloxacin (Positive Control) | Escherichia coli | Result |

Part 4: Concluding Remarks and Future Directions

This guide outlines a foundational, yet comprehensive, strategy for the initial in vitro characterization of this compound. The data generated from these experiments—specifically the IC50 values against a cancer cell panel and the MIC values against key bacterial pathogens—will provide a clear indication of the compound's primary biological activities and its potential for further development.

Should the compound exhibit potent and selective anticancer activity, subsequent studies should focus on more detailed mechanistic elucidation, such as:

-

Western Blot Analysis: To probe for the activation of key apoptotic proteins (e.g., cleaved Caspase-3, PARP) or changes in cell cycle regulators (e.g., Cyclin B1, p21).

-

Target Identification Studies: Employing techniques like kinase profiling assays if the compound is suspected to be a kinase inhibitor. [14] If significant antimicrobial activity is observed, further studies could include time-kill assays and testing against a broader panel of drug-resistant microbial strains. The structured, hypothesis-driven approach detailed herein ensures that research efforts are directed efficiently, generating robust and interpretable data to guide the journey of this novel compound from a chemical entity to a potential therapeutic lead.

References

-

Title: Synthesis and Anticancer Activities of Some Thiazole Derivatives Source: Taylor & Francis Online URL: [Link]

-

Title: Synthesis, anticancer activity and mechanism of action of new thiazole derivatives Source: PubMed URL: [Link]

-

Title: A review on thiazole based compounds & it's pharmacological activities Source: LinkedIn URL: [Link]

-

Title: Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest Source: International Journal of Pharmaceutical Investigation URL: [Link]

-

Title: The Essential Role of Thiazole in Pharmaceutical Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents Source: Taylor & Francis Online URL: [Link]

-

Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]

-

Title: Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Source: PMC URL: [Link]

-

Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

-

Title: Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery Source: PubMed Central URL: [Link]

-

Title: In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles Source: NIH URL: [Link]

-

Title: Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors Source: PubMed URL: [Link]

-

Title: A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro Source: PubMed URL: [Link]

-

Title: Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole Source: MDPI URL: [Link]

-

Title: Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights Source: MDPI URL: [Link]

-